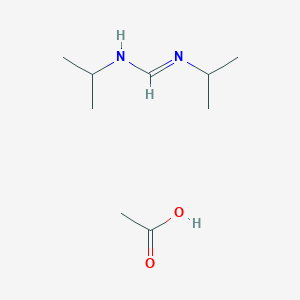

N,N'-Diisopropylformimidamide acetate

Description

Contextual Significance of Carbodiimides in Modern Chemical Research

Carbodiimides are a cornerstone of modern organic synthesis, primarily functioning as powerful dehydration and coupling agents. chemeurope.com Their principal application lies in the activation of carboxylic acids to facilitate the formation of amide or ester bonds, a fundamental transformation in organic and medicinal chemistry. chemeurope.comwikipedia.org This reaction proceeds through a key intermediate, an O-acylisourea, which is highly reactive towards nucleophiles like amines or alcohols. chemeurope.com

In the landscape of carbodiimide (B86325) reagents, which includes prominent members like DCC and the water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), DIC holds a significant position. carbodiimide.comwikipedia.org It is particularly valued in peptide synthesis, both in solution and on solid-phase supports. nih.govpeptide.com The advantages of DIC over the historically significant DCC are notable. As a liquid, it is easier to dispense and use. carbodiimide.comnih.gov Furthermore, the byproduct of its reaction, N,N'-diisopropylurea, is soluble in most common organic solvents, which greatly simplifies the purification of the desired product by preventing the filtration issues often encountered with the insoluble urea (B33335) byproduct of DCC. wikipedia.orgtandfonline.com

To enhance reaction yields and suppress undesirable side reactions, such as racemization during peptide coupling, carbodiimides like DIC are frequently used in conjunction with additives. wikipedia.org Reagents such as N-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) are introduced to form active esters that are more stable than the O-acylisourea intermediate, leading to cleaner and more efficient couplings. chemicalbook.comuni-kiel.depeptide.com Beyond peptide and ester synthesis, DIC's utility extends to the preparation of acid anhydrides, the synthesis of various heterocyclic compounds, and its use as a stabilizer. nih.govchemicalbook.com

Table 1: Comparison of Common Carbodiimide Coupling Agents

| Feature | N,N'-Dicyclohexylcarbodiimide (DCC) | N,N'-Diisopropylcarbodiimide (DIC) | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) |

|---|---|---|---|

| Physical State | Waxy Solid wikipedia.org | Liquid wikipedia.org | Water-Soluble Solid chemeurope.com |

| Primary Use | Amide/Ester Formation wikipedia.org | Peptide Synthesis, Amide/Ester Formation chemimpex.comthieme-connect.com | Bioconjugation, Peptide Synthesis thermofisher.com |

| Byproduct | N,N'-Dicyclohexylurea | N,N'-Diisopropylurea | Water-Soluble Urea |

| Byproduct Solubility | Insoluble in most organic solvents. tandfonline.com | Soluble in most organic solvents. wikipedia.org | Soluble in water. chemeurope.com |

| Key Advantage | Inexpensive, high-yield reactions. wikipedia.org | Easy to handle, soluble byproduct simplifies workup. carbodiimide.com | Suitable for aqueous reactions. thermofisher.com |

| Key Disadvantage | Insoluble byproduct complicates purification. wikipedia.org | --- | Can be less stable in aqueous solutions. tandfonline.com |

Historical Trajectory and Evolution of N,N'-Diisopropylcarbodiimide's Synthetic Utility

The journey of carbodiimides as indispensable tools in synthesis began with the introduction of N,N'-dicyclohexylcarbodiimide (DCC) in 1955. tandfonline.com DCC quickly became a widely used reagent for creating amide bonds, especially in the challenging field of peptide synthesis. wikipedia.org However, its application was not without problems. The primary drawback was the formation of N,N'-dicyclohexylurea, a byproduct that is largely insoluble and often complicates the isolation of the pure peptide product. tandfonline.comwikipedia.org

This challenge paved the way for the development of alternative carbodiimides. N,N'-Diisopropylcarbodiimide (DIC) emerged as a superior substitute, particularly for solid-phase peptide synthesis (SPPS). nih.gov The key innovation offered by DIC was the solubility of its corresponding urea byproduct, N,N'-diisopropylurea, in common solvents like dichloromethane (B109758). wikipedia.orguni-kiel.de This property allowed for its easy removal through extraction or washing, streamlining the purification process, which is a critical consideration in the multi-step procedures of SPPS. carbodiimide.comtandfonline.com

The utility of DIC was further enhanced by the discovery and implementation of additives that could minimize side reactions, most notably the racemization of amino acids during coupling. peptide.com The introduction of N-hydroxybenzotriazole (HOBt) was a significant milestone, as it reacts with the highly reactive O-acylisourea intermediate to form a more stable active ester, which then couples to the amine with reduced risk of racemization. tandfonline.compeptide.com Subsequent research led to even more effective additives like HOAt and OxymaPure, which further improved coupling efficiency and suppressed side reactions. uni-kiel.detandfonline.com The combination of DIC with these advanced additives represents the evolution of the technology, providing chemists with a robust and highly efficient method for constructing amide bonds. uni-kiel.de

Table 2: Chemical Compounds Mentioned

| Compound Name | Abbreviation | Role/Function |

|---|---|---|

| N,N'-Diisopropylcarbodiimide | DIC | Coupling Agent thieme-connect.com |

| N,N'-Dicyclohexylcarbodiimide | DCC | Coupling Agent wikipedia.org |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC | Coupling Agent chemeurope.com |

| N-Hydroxybenzotriazole | HOBt | Additive/Racemization Suppressant peptide.com |

| 1-Hydroxy-7-azabenzotriazole | HOAt | Additive/Racemization Suppressant chemicalbook.com |

| N,N'-Diisopropylurea | DIU | Byproduct of DIC reactions thieme-connect.com |

| N,N'-Dicyclohexylurea | DCU | Byproduct of DCC reactions wikipedia.org |

Properties

CAS No. |

845528-07-6 |

|---|---|

Molecular Formula |

C9H20N2O2 |

Molecular Weight |

188.27 g/mol |

IUPAC Name |

acetic acid;N,N'-di(propan-2-yl)methanimidamide |

InChI |

InChI=1S/C7H16N2.C2H4O2/c1-6(2)8-5-9-7(3)4;1-2(3)4/h5-7H,1-4H3,(H,8,9);1H3,(H,3,4) |

InChI Key |

UGVZGRJAVZDHOO-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)NC=NC(C)C.CC(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for N,n Diisopropylcarbodiimide

Industrial-Scale Preparation Techniques and Process Optimization

The large-scale synthesis of N,N'-Diisopropylcarbodiimide is dominated by methods that are cost-effective, high-yielding, and amenable to industrial production. Key strategies include the condensation of isocyanates and the oxidative desulfurization of thiourea (B124793) derivatives.

Isocyanate-Based Condensation Routes and Catalytic Systems

A primary industrial route to N,N'-diisopropylcarbodiimide involves the catalytic condensation of isopropyl isocyanate. nih.gov This process occurs at elevated temperatures, typically between 100°C and 250°C, under anhydrous conditions, leading to the elimination of carbon dioxide and the formation of the carbodiimide (B86325). nih.govgoogle.com

The efficiency of this condensation is highly dependent on the catalytic system employed. A range of catalysts have been shown to accelerate the reaction, making it a viable and practical synthesis. nih.gov Phospholine oxides are noted as being particularly effective catalysts for this transformation. nih.gov Additionally, simple trialkyl-phosphine oxides and even triethyl phosphate (B84403) can be used. nih.gov Organo-metallic catalysts have also found application in the industrial production of DIC, with compounds like tetraisopropyl titanate and tetraisopropyl zirconate being utilized. nih.govgoogle.com The choice of catalyst and reaction conditions, such as temperature, is crucial as it can influence the formation of by-products. For instance, at lower temperatures, many of these same catalysts can promote the trimerization of isocyanates. google.com

Thiourea-Based Oxidative Desulfurization Approaches

An alternative major industrial pathway is the oxidative desulfurization of N,N'-diisopropylthiourea. nih.govgoogle.com This method involves the oxidation of the thiourea precursor to yield the desired carbodiimide. Various oxidizing agents and reaction conditions have been developed to optimize this process for large-scale production.

One patented method involves heating a mixture of N,N'-diisopropylthiourea, lead oxide, and water to reflux, followed by distillation and separation of the DIC product. nih.gov More contemporary and environmentally conscious approaches utilize oxygen as the oxidizing agent. wipo.int In a process described in a recent patent, N,N'-diisopropylthiourea is reacted in a xylene solvent in the presence of a MoO3 or Sb2O4 catalyst. wipo.int By introducing oxygen under high pressure (5-10 MPa) and elevated temperature (110-120°C), a high yield of N,N'-diisopropylcarbodiimide can be achieved. wipo.int This method is highlighted for its high selectivity, reduced risk, and significantly lower production of waste, presenting a greener synthetic route. wipo.int

Another industrial method uses hydrogen peroxide as the oxidant. google.comgoogle.com In this multi-step process, N,N'-di-isopropyl thiourea salt is first oxidized to isopropyl isothiocyanate using hydrogen peroxide. google.comgoogle.com The resulting isopropyl isothiocyanate is then reacted with isopropylamine (B41738) and subsequently oxidized with a sodium hypochlorite (B82951) solution to produce N,N'-diisopropylcarbodiimide. google.comgoogle.com

Table 1: Comparison of Industrial Thiourea-Based Oxidation Methods

| Oxidizing Agent | Catalyst | Solvent | Temperature | Pressure | Yield | Purity | Reference |

|---|---|---|---|---|---|---|---|

| Oxygen | Sb2O4 | Xylene | 115°C | 8 MPa | 94.55% | 99.55% | chemicalbook.com |

| Oxygen | MoO3 or Sb2O4 | Xylene | 110-120°C | 5-10 MPa | High | Not specified | wipo.int |

| Lead Oxide | None | Water | Reflux | Atmospheric | Not specified | Not specified | nih.gov |

| Hydrogen Peroxide / Sodium Hypochlorite | None | Dichloromethane (B109758)/Water | 15°C (final step) | Atmospheric | High | Not specified | google.comgoogle.com |

Advanced Catalysis in Carbodiimide Synthesis

Research into advanced catalytic systems aims to improve the efficiency, selectivity, and scope of carbodiimide synthesis. While not all are specific to N,N'-diisopropylcarbodiimide, they represent the forefront of synthetic methodology. For instance, titanium imido halide complexes have been shown to be competent catalysts for synthesizing unsymmetrical carbodiimides through nitrene transfer from diazenes to isocyanides. nih.gov This approach highlights the potential of early transition metals in catalysis, where the redox properties of substrates and products stabilize reactive intermediates. nih.gov Such catalytic innovations could pave the way for more direct and atom-economical routes to a wide range of carbodiimides.

Laboratory-Scale and Specialized Synthetic Protocols

In the laboratory, where flexibility and access to specific derivatives are often prioritized over sheer scale, a broader range of synthetic methods is employed. These protocols may use alternative precursors or novel reagents to achieve the desired transformation.

Alternative Precursor Conversions for Targeted Synthesis

Beyond the primary industrial precursors, other starting materials can be converted to N,N'-diisopropylcarbodiimide, particularly in a laboratory setting. One such method involves the reaction of N,N'-diisopropylthiourea with cyanuric chloride in dichloromethane. nih.gov The resulting oily product is then hydrolyzed with sodium hydroxide (B78521) and heated to yield diisopropylcarbodiimide. nih.gov This approach provides an alternative to direct oxidation for researchers.

The synthesis of carbodiimides can also be achieved through the dehydration of the corresponding ureas. While a common method for unsymmetrical carbodiimides, it represents a potential, though less direct, route from a different class of precursors. nih.gov

Investigation of Novel Oxidizing Agents in Carbodiimide Formation

The search for new and efficient oxidizing agents is a continuous effort in synthetic chemistry. For the conversion of thioureas to carbodiimides, several novel oxidants have been explored in laboratory-scale syntheses.

One documented method involves treating N,N'-diisopropylthiourea in dichloromethane with dichlorodicyanobenzoquinone. nih.gov Subsequent evaporation and heating in sodium hydroxide afford the carbodiimide. nih.gov Hypervalent iodine reagents, such as o-iodoxybenzoic acid (IBX), have also been developed for the oxidative desulfurization of 1,3-disubstituted thioureas. researchgate.net This method is noted for being efficient and proceeding under mild conditions. researchgate.net While the direct application to N,N'-diisopropylcarbodiimide is not explicitly detailed in the available literature, it represents a promising and modern approach for this type of transformation.

The direct oxidation of thioureas can be complex, as over-oxidation to desulfurized by-products is a common side reaction. nih.gov Research has shown that the introduction of bulky substituents on the nitrogen atoms can help suppress this undesired reactivity, allowing for the isolation of intermediates like thiourea S-oxides. nih.gov This fundamental understanding aids in the rational design of new oxidative protocols for carbodiimide synthesis.

Table 2: Laboratory-Scale Synthetic Methods for N,N'-Diisopropylcarbodiimide

| Precursor | Reagent(s) | Key Steps | Reference |

|---|---|---|---|

| N,N'-Diisopropylthiourea | Cyanuric Chloride, NaOH | Reaction with cyanuric chloride, followed by hydrolysis and heating. | nih.gov |

| N,N'-Diisopropylthiourea | Dichlorodicyanobenzoquinone, NaOH | Treatment with quinone, followed by evaporation and heating in NaOH. | nih.gov |

| N,N'-Diisopropylthiourea | o-Iodoxybenzoic Acid | Oxidative desulfurization under mild conditions. | researchgate.net |

Mechanistic Investigations of N,n Diisopropylcarbodiimide Reactivity

Fundamental Reaction Pathways in Amide and Ester Bond Formation

Formation and Transformation of O-Acylurea Intermediates

The reaction between a carboxylic acid and DIC leads to the formation of a highly reactive key intermediate known as an O-acylisourea. peptide.comwikipedia.orgnih.gov This intermediate is essentially an ester with an activated leaving group, making the acyl group highly susceptible to nucleophilic attack. wikipedia.org

The O-acylisourea intermediate can follow several transformation pathways:

Reaction with a Nucleophile: The most direct and desired pathway involves the reaction of the O-acylisourea with an amine or alcohol. The nucleophile attacks the activated carbonyl carbon, leading to the formation of the stable amide or ester bond and the release of N,N'-diisopropylurea (DIU), a soluble byproduct. peptide.comwikipedia.org

Reaction with another Carboxylic Acid: The O-acylisourea can react with a second molecule of the carboxylic acid to form a symmetric acid anhydride (B1165640). peptide.comwikipedia.org This anhydride is also an activated species that can then react with the amine or alcohol to yield the final product, alongside the DIU byproduct. peptide.com Evidence suggests this anhydride pathway is prominent in solid-phase peptide synthesis. peptide.com

Intramolecular Rearrangement: A significant and often undesired transformation is the intramolecular rearrangement of the O-acylisourea to form a stable and unreactive N-acylurea. peptide.comwikipedia.orgnih.gov This side reaction reduces the yield of the desired product and can complicate purification. thieme-connect.de

The formation of the O-acylisourea is a critical, albeit often transient, step. Its elusive nature means its existence is primarily supported by kinetic studies and stereochemical probes rather than direct observation, though some stable derivatives have been characterized under specific conditions. nih.gov

Analysis of Nucleophilic Acyl Substitution Mechanisms

The formation of both amides and esters via DIC activation is a classic example of a nucleophilic acyl substitution reaction. masterorganicchemistry.comyoutube.com The reaction proceeds through a two-step addition-elimination mechanism. masterorganicchemistry.com

Addition Step: The nucleophile (amine or alcohol) attacks the electrophilic carbonyl carbon of the activated intermediate (O-acylisourea or the symmetric anhydride). This attack breaks the pi bond of the carbonyl group, and the electrons are pushed onto the oxygen atom, forming a tetrahedral intermediate. khanacademy.org

Elimination Step: The tetrahedral intermediate is unstable. The carbonyl group is reformed by the lone pair of electrons on the oxygen atom moving back down. This step is accompanied by the departure of the leaving group (the isourea moiety or a carboxylate group). masterorganicchemistry.comkhanacademy.org

Stereochemical Control and Racemization Suppression Strategies

A significant challenge in peptide synthesis, particularly when coupling chiral amino acids, is the prevention of racemization—the loss of stereochemical integrity at the alpha-carbon. luxembourg-bio.comnih.gov Racemization can occur via the formation of an oxazolone (B7731731) intermediate, especially when activating N-acyl amino acids. rsc.org The electron-withdrawing nature of the activating group increases the acidity of the α-proton, facilitating its removal and subsequent loss of chirality. bachem.com

Role of Coupling Additives in Maintaining Chiral Integrity

To address the issue of racemization and to minimize the formation of the N-acylurea byproduct, coupling additives are almost universally employed in DIC-mediated reactions. thieme-connect.debachem.com These additives are acidic N-hydroxy compounds that react with the O-acylisourea intermediate faster than it can rearrange or cause racemization. peptide.com

This reaction forms a new, more stable active ester intermediate. While this active ester is less reactive than the O-acylisourea, it is sufficiently reactive to couple with the amine nucleophile to form the desired peptide bond with a significantly reduced risk of racemization. peptide.comluxembourg-bio.com

Commonly used additives include:

1-Hydroxybenzotriazole (B26582) (HOBt): For decades, HOBt was the standard additive, effectively suppressing racemization and improving coupling efficiency. luxembourg-bio.compeptide.com

1-Hydroxy-7-azabenzotriazole (B21763) (HOAt): HOAt has been shown to be superior to HOBt in many cases, providing better coupling efficiency and greater preservation of chiral integrity. biosynth.comluxembourg-bio.com

Ethyl Cyano(hydroxyimino)acetate (Oxyma Pure®): Developed as a non-explosive and less hazardous alternative to HOBt and HOAt, Oxyma has proven to be a highly effective additive for reducing racemization and enhancing reaction rates. bachem.comcarlroth.com

The table below illustrates the effect of different additives on suppressing racemization during a sample peptide coupling reaction.

| Coupling Additive | Racemization (%) | Coupling Efficiency |

| None | High (up to 30%) luxembourg-bio.com | Low luxembourg-bio.com |

| HOBt | Low luxembourg-bio.compeptide.com | High luxembourg-bio.com |

| HOAt | Very Low luxembourg-bio.com | Very High luxembourg-bio.com |

| Oxyma Pure® | Very Low bachem.com | Very High bachem.com |

This table provides a generalized comparison based on literature findings. Actual values can vary significantly depending on the specific amino acids being coupled, solvents, and reaction conditions.

Analysis of Side Reactions and Byproduct Mitigation

The primary side reaction of concern in DIC-mediated couplings is the formation of N-acylurea. thieme-connect.dersc.org This byproduct not only reduces the yield of the desired peptide or ester but can also be difficult to separate from the final product due to similar solubility profiles. thieme-connect.de

Formation Pathways of N-Acylurea Derivatives

The N-acylurea derivative is formed through an intramolecular O-to-N acyl migration within the O-acylisourea intermediate. peptide.comtaylorandfrancis.com This rearrangement is a competing pathway to the desired nucleophilic attack by the amine or alcohol. thieme-connect.de

Several factors can influence the rate of N-acylurea formation:

Temperature: Higher temperatures tend to favor the rearrangement pathway. nih.gov

Solvent: Polar solvents like DMF can enhance the formation of the N-acylurea byproduct compared to less polar solvents like dichloromethane (B109758) (DCM) or chloroform (B151607). chemicalbook.comthieme-connect.de

Steric Hindrance: When the nucleophile (amine) is sterically hindered, its attack on the O-acylisourea is slowed, allowing more time for the intramolecular rearrangement to occur.

The most effective strategy to mitigate N-acylurea formation is the use of the coupling additives discussed previously (HOBt, HOAt, Oxyma). peptide.comthieme-connect.de These additives intercept the O-acylisourea intermediate, converting it to an active ester and thus preventing the O-to-N acyl migration. peptide.com

Strategies for Managing Urea (B33335) Byproducts in Post-Reaction Processing

The use of N,N'-Diisopropylcarbodiimide (DIC) as a coupling agent in organic synthesis, particularly in amide and ester bond formation, is highly effective. However, a significant challenge in reactions mediated by DIC is the formation of N,N'-diisopropylurea (DIU) as a byproduct. nih.gov The efficient removal of this urea derivative is crucial for obtaining a pure product. Several strategies have been developed to manage and remove DIU from the reaction mixture during post-reaction processing.

A primary advantage of DIC over other carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) is the higher solubility of its urea byproduct, DIU, in common organic solvents. nih.govwikipedia.org This property is fundamental to the strategies employed for its removal.

Filtration and Chromatography:

For many applications, simple filtration is the first step to remove the bulk of the precipitated urea, especially if the reaction solvent is one in which DIU has limited solubility at lower temperatures. researchgate.net Following filtration, column chromatography is a common and effective method for separating the desired product from the remaining soluble urea and other impurities. researchgate.net A short plug of silica (B1680970) gel can also be used to remove the urea before a full column purification, which can be particularly effective if the urea is causing significant issues during the main chromatographic separation. researchgate.net

Liquid-Liquid Extraction:

Aqueous workup is another frequently employed technique. Washing the organic reaction mixture with dilute acidic solutions, such as 0.5 N HCl, has proven to be very effective in removing the basic urea byproduct. researchgate.net Additionally, repeated washing with water or brine can be utilized to extract the water-soluble DIU from the organic layer, particularly when the reaction is performed in solvents like dichloromethane (MDC) or ethyl acetate (B1210297) (EtOAc). researchgate.net

Sublimation:

In instances where the desired product is not volatile, sublimation can be a powerful technique for removing DIU. The byproduct can be sublimated at approximately 110°C under a vacuum of 1-2 mbar, allowing for the isolation of a non-volatile product. researchgate.net

Solvent Selection and Temperature Control:

The choice of solvent and reaction temperature can also influence the ease of byproduct removal. Conducting reactions in dichloromethane or chloroform at low temperatures can help to minimize certain side reactions, such as the formation of N-acylurea, which can complicate purification. chemicalbook.com

Below is an interactive data table summarizing the strategies for DIU removal.

| Strategy | Description | Advantages | Considerations | Citations |

| Filtration | Physical separation of precipitated DIU from the reaction mixture. | Simple and quick first step to remove bulk byproduct. | Only effective if DIU precipitates from the reaction solvent. | researchgate.net |

| Column Chromatography | Separation based on differential adsorption of components onto a stationary phase. | Highly effective for achieving high purity. | Can be time-consuming and require significant solvent volumes. | researchgate.net |

| Liquid-Liquid Extraction | Partitioning of DIU between an organic solvent and an aqueous phase (often acidic). | Effective for removing basic DIU and other water-soluble impurities. | The desired product must be stable to the aqueous conditions. | researchgate.net |

| Sublimation | Phase transition of DIU from a solid to a gas, separating it from non-volatile products. | Can provide very pure product if the product is not volatile. | Requires specialized equipment (e.g., Kugelrohr distiller). | researchgate.net |

Applications of N,n Diisopropylcarbodiimide in Complex Molecule Synthesis

Peptide and Oligonucleotide Synthesis

DIC is extensively used as a condensing agent in the formation of peptide bonds and in the derivatization of oligonucleotides. chemicalbook.comnih.gov Its primary function is to activate a carboxyl group, making it susceptible to nucleophilic attack by an amino group, thus forming an amide linkage. enamine.netamericanpeptidesociety.org

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of peptide chemistry, and DIC is a frequently employed coupling reagent in this technique. enamine.netnih.gov In SPPS, the peptide chain is assembled sequentially while anchored to a solid support resin. wpmucdn.com DIC's role is to facilitate the coupling of successive amino acids. wpmucdn.com

The general mechanism involves the activation of the carboxylic acid of an incoming N-protected amino acid by DIC to form a highly reactive O-acylisourea intermediate. americanpeptidesociety.orgwpmucdn.com This intermediate then reacts with the free amino group of the peptide chain attached to the resin. wpmucdn.com To enhance efficiency and minimize side reactions, such as racemization, additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) are often used in conjunction with DIC. researchgate.netcapes.gov.br The use of DIC/HOAt has been shown to be particularly advantageous in both stepwise and segment coupling approaches in SPPS. capes.gov.br

One of the key advantages of DIC in SPPS over DCC is the solubility of its urea (B33335) byproduct, which allows for easier removal during the washing steps, a crucial aspect of solid-phase synthesis. nih.govbiosynth.com

Table 1: Comparison of Coupling Reagents in SPPS

| Reagent | Physical State | Byproduct | Byproduct Solubility | Key Advantages in SPPS |

|---|---|---|---|---|

| N,N'-Diisopropylcarbodiimide (DIC) | Liquid | N,N'-diisopropylurea | Soluble in most organic solvents | Easier handling, simplified purification due to soluble byproduct. wikipedia.orgbiosynth.com |

| N,N'-Dicyclohexylcarbodiimide (DCC) | Waxy Solid | N,N'-dicyclohexylurea (DCU) | Insoluble in many common organic solvents | Effective coupling, but byproduct removal can be problematic. rsc.org |

A study highlighted the development of a stepwise procedure for peptide assembly where the hindered base collidine was found to enhance the preactivation of the carboxylic acid by DIC/HOAt, followed by the addition of diisopropylethylamine (DIEA) to promote the coupling step. capes.gov.br

DIC is also a highly effective coupling agent in solution-phase peptide synthesis (LPPS). enamine.netamericanpeptidesociety.org In this approach, both the carboxyl- and amino-components are dissolved in a suitable solvent, and DIC is added to promote the formation of the peptide bond. americanpeptidesociety.org Similar to SPPS, the mechanism proceeds through an O-acylisourea intermediate. americanpeptidesociety.org

The combination of DIC with additives like HOBt or HOAt is also common in solution-phase synthesis to suppress racemization and improve coupling efficiency. americanpeptidesociety.orgcapes.gov.br Research has shown that the DIC/HOAt system is superior to the DIC/HOBt system and other carbodiimide (B86325) systems for segment coupling in solution, with very little loss of configuration, especially when using solvents like dichloromethane (B109758) (DCM). capes.gov.br A comparative study of carbodiimides demonstrated that DIC is a better coupling agent in the solution phase than several other common reagents. enamine.net

Table 2: Research Findings on DIC in Solution-Phase Peptide Synthesis

| Study Focus | Key Finding | Reference |

|---|---|---|

| Comparison of Coupling Systems | The DIC/HOAt system showed advantages over DIC/HOBt for peptide segment coupling in solution. | capes.gov.br |

| Coupling Efficiency | DIC was shown to be a more effective coupling agent in solution-phase synthesis compared to EDC-HCl and its derivatives. | enamine.net |

The synthesis of oligonucleotides, the building blocks of DNA and RNA, often involves phosphoramidite (B1245037) chemistry on a solid support. atdbio.com While not a direct coupling agent for the phosphodiester bond formation, carbodiimides like DIC can be utilized in the preparation of modified nucleosides or for the attachment of labels and other moieties to the oligonucleotide chain.

For instance, DIC can be used to activate a carboxylic acid group on a modifying agent, which can then react with an amino-linker on a synthetic oligonucleotide. This process, known as bioconjugation, is crucial for developing diagnostic probes and therapeutic oligonucleotides. chemimpex.com

Research into the synthesis of oligonucleotides containing conformationally constrained pseudosugar analogs has utilized phosphoramidite chemistry. nih.gov While the core synthesis relies on phosphoramidite monomers, the preparation of these specialized monomers can involve various organic reactions where a dehydrating agent like DIC could be employed. nih.gov

Diverse Chemical Linkage Formation

Beyond the synthesis of biopolymers, DIC is a versatile reagent for forming other crucial chemical bonds, notably esters and the ring systems of heterocyclic compounds. chemicalbook.comgoogle.com

DIC is a key reagent in the Steglich esterification, a mild method for forming ester bonds between carboxylic acids and alcohols. rsc.org This reaction typically requires a catalytic amount of an acylation catalyst, such as 4-dimethylaminopyridine (B28879) (DMAP). rsc.org The process involves the DIC-mediated activation of the carboxylic acid to form the O-acylisourea intermediate, which is then intercepted by DMAP to generate a highly reactive acylated pyridinium (B92312) species. This species readily reacts with an alcohol to form the desired ester. rsc.org

This method is particularly valuable for synthesizing esters with sterically hindered or acid-sensitive groups. rsc.org The use of DIC offers an advantage over DCC by avoiding the problematic precipitation of the urea byproduct, which can complicate purification. rsc.org

Recent research has also explored the use of DIC for the amidation and esterification of carboxylic acids with amines and phenols in water, presenting a greener synthetic route. researcher.liferesearchgate.net This method has been shown to be efficient for a wide range of substrates with high functional group tolerance, providing products in high yields with short reaction times. researchgate.net

Table 3: Examples of DIC-Mediated Esterification

| Reaction Type | Substrates | Key Features | Reference |

|---|---|---|---|

| Steglich Esterification | Carboxylic acids, alcohols | Mild conditions, uses catalytic DMAP, suitable for sensitive substrates. | rsc.org |

The dehydrative power of DIC is also harnessed in the synthesis of various heterocyclic compounds. enamine.netchemicalbook.com It can facilitate intramolecular cyclization reactions by promoting the formation of amide or ester bonds that are part of a ring system. For example, DIC plays a role in the cyclization of N-(β-hydroxy)amides to form 2-oxazolines. chemicalbook.com

Carbodiimide compounds, in general, are widely used in the synthesis of various heterocyclic structures, which are important intermediates in the pharmaceutical, agrochemical, and materials science industries. google.com The ability of DIC to act as a low-temperature dehydrating agent makes it suitable for constructing these ring systems from precursors like carboxylic acids and amines or alcohols. google.com For instance, the synthesis of pyrimidine-N-heterocycle hybrids, investigated for their herbicidal activity, involves steps that could potentially utilize DIC for coupling different molecular fragments. nih.gov

The provided outline, which details specific applications such as the formation of N-silylformamides, contributions to natural product total synthesis, and roles in polymerization, could not be addressed due to the complete absence of data for "N,N'-Diisopropylformimidamide acetate (B1210297)."

It is possible that the name of the compound is incorrect or refers to a substance not currently documented in publicly accessible scientific databases. As the instructions strictly required focusing solely on "N,N'-Diisopropylformimidamide acetate," no alternative or related compounds could be researched or discussed.

Therefore, this article cannot be generated as requested due to the lack of available information on the subject compound.

Table of Compounds Mentioned

As no article could be generated, there are no compounds to list in this table.

Advanced Spectroscopic and Analytical Characterization Methodologies

Vibrational Spectroscopy for Structural Elucidation (Infrared and Raman)

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups within a molecule by probing their characteristic vibrational modes. For N,N'-Diisopropylformimidamide acetate (B1210297), the spectra are interpreted by considering the contributions from both the N,N'-diisopropylformamidinium cation and the acetate anion.

The acetate anion is well-characterized by two strong carboxylate (COO⁻) stretching vibrations: an asymmetric stretch (νₐₛ) and a symmetric stretch (νₛ). aip.org In aqueous solutions, these bands are observed around 1565 cm⁻¹ and 1415 cm⁻¹, respectively. aip.org The positions of these bands are sensitive to the chemical environment, including the counter-ion and solvent.

Table 1: Representative Vibrational Modes for N,N'-Diisopropylformimidamide Acetate

| Wavenumber (cm⁻¹) | Vibrational Mode | Assignment |

| >3000 | Asymmetric NH₂ Stretching | Formamidinium Cation researchgate.net |

| ~2970 | C-H Stretching | Isopropyl Groups |

| ~1700 | C=N Stretching | Formamidinium Cation researchgate.net |

| ~1565 | Asymmetric COO⁻ Stretching | Acetate Anion aip.org |

| ~1460 | C-H Bending | Isopropyl Groups |

| ~1415 | Symmetric COO⁻ Stretching | Acetate Anion aip.org |

| ~1350 | CH₃ Deformation | Acetate Anion aip.org |

Nuclear Magnetic Resonance Spectroscopy (Proton and Carbon-13)

Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive method for determining the precise atomic connectivity of a molecule in solution. Analysis of both Proton (¹H) and Carbon-13 (¹³C) NMR spectra provides a complete picture of the this compound structure.

Proton (¹H) NMR Spectroscopy The ¹H NMR spectrum is expected to show distinct signals for each unique proton environment in the molecule. The isopropyl groups give rise to a doublet for the six equivalent methyl (CH₃) protons and a septet for the methine (CH) proton, a result of spin-spin coupling. The proton on the central formimidamide carbon (-N=CH-N-) would appear as a singlet. rsc.org The acetate anion contributes a sharp singlet corresponding to its three equivalent methyl protons. The N-H protons of the formamidinium cation may appear as a broad signal due to chemical exchange with the solvent or quadrupolar coupling with nitrogen. The chemical shift of the acetate signal is sensitive to the counter-ion and solvent environment. rsc.org

Table 2: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.2 | Singlet | 1H | -N=CH -N- rsc.org |

| ~3.1 | Septet | 2H | -CH (CH₃)₂ rsc.org |

| ~1.9 | Singlet | 3H | CH₃COO⁻ |

| ~1.2 | Doublet | 12H | -CH(CH₃ )₂ rsc.org |

Carbon-13 (¹³C) NMR Spectroscopy The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each non-equivalent carbon atom produces a distinct signal. The spectrum for this compound would show a signal for the formimidamide carbon (C=N), which is typically found in the 150-160 ppm range. rsc.org The isopropyl groups would show two signals: one for the methine carbons and one for the methyl carbons. The acetate anion would also produce two signals: one for the methyl carbon and one for the carboxylate carbon, which appears significantly downfield. spectrabase.com

Table 3: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~175-180 | CH₃COO ⁻ |

| ~155 | -N=C H-N- rsc.org |

| ~45-50 | -C H(CH₃)₂ |

| ~24 | -CH(C H₃)₂ rsc.org |

| ~21 | C H₃COO⁻ |

Mass Spectrometry and Coupled Gas Chromatography-Mass Spectrometry

Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental composition of a compound and can provide structural information through analysis of fragmentation patterns.

For an ionic compound like this compound, electrospray ionization (ESI) is a common analysis technique. In ESI-MS, the primary species detected would be the intact N,N'-diisopropylformamidinium cation. The molecular ion peak would correspond to the mass of this cation [C₇H₁₇N₂]⁺. Fragmentation of this cation would likely proceed through the loss of neutral fragments such as propene from the isopropyl groups.

Gas Chromatography-Mass Spectrometry (GC-MS) is suitable for volatile and thermally stable compounds. sigmaaldrich.com Direct analysis of this compound by GC-MS is challenging due to its low volatility as a salt. However, analysis may be possible if the compound undergoes thermal decomposition in the heated GC inlet to the volatile free base, N,N'-diisopropylformamidine, and acetic acid. The resulting mass spectrum would correspond to the free base, with a molecular ion peak and fragmentation patterns involving the loss of isopropyl and methyl radicals.

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatographic methods are essential for separating components of a mixture and are widely used to assess the purity of this compound and to monitor the progress of its synthesis.

High-Performance Liquid Chromatography (HPLC) HPLC is a high-resolution technique for separating, identifying, and quantifying compounds. For a polar, ionic compound like this compound, two main HPLC modes are applicable:

Hydrophilic Interaction Liquid Chromatography (HILIC): This technique is well-suited for separating polar and ionic compounds. A polar stationary phase (e.g., silica (B1680970) or a zwitterionic phase) is used with a mobile phase consisting of a high percentage of a nonpolar organic solvent, like acetonitrile, and a smaller percentage of an aqueous buffer (e.g., ammonium acetate or ammonium formate). lcms.cz

Reversed-Phase HPLC (RP-HPLC): While less common for such polar compounds, RP-HPLC can be used with a C18 column if an ion-pairing agent is added to the mobile phase to improve retention of the ionic analyte. tandfonline.com

Detection can be achieved using a UV detector if the compound has a suitable chromophore, or more universally with an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer (LC-MS). lcms.cz

Thin-Layer Chromatography (TLC) TLC is a simple, rapid, and inexpensive technique used for qualitative monitoring of reactions. libretexts.org To monitor the formation of this compound, small aliquots of the reaction mixture are spotted onto a TLC plate (typically silica gel) alongside the starting materials. rochester.edu The plate is then developed in an appropriate solvent system, often a mixture of a nonpolar and a polar solvent (e.g., hexane/ethyl acetate or dichloromethane (B109758)/methanol). The progress of the reaction is observed by the disappearance of the reactant spots and the appearance of a new product spot, which, being a salt, is typically more polar and thus has a lower retention factor (Rƒ) than the starting materials. researchgate.net Visualization is commonly achieved using UV light or by staining with an appropriate reagent. researchgate.net

Theoretical and Computational Studies of N,n Diisopropylcarbodiimide

Quantum Chemical Approaches to Electronic Structure and Bonding Analysis

Quantum chemical methods, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and bonding of molecules like DIC. These studies provide insights into the molecule's geometry, stability, and reactivity.

Analysis of the frontier molecular orbitals (HOMO and LUMO) can reveal the sites susceptible to nucleophilic and electrophilic attack. For DIC, the cumulene-like N=C=N bond is the center of its reactivity. Quantum chemical calculations can precisely determine the bond lengths, bond angles, and torsional angles of the ground state geometry.

Furthermore, these computational approaches can be used to analyze the charge distribution within the molecule, highlighting the electrophilic nature of the central carbon atom in the carbodiimide (B86325) functional group. This electrophilicity is key to its role as an activating agent in coupling reactions. While specific studies on DIC were not found in the provided search results, the general application of these methods is well-established for similar molecules. For instance, quantum chemical analyses have been used to study the conformation of other complex molecules in solution and to understand intramolecular interactions, which are crucial for reactivity. nih.govresearchgate.netresearchgate.net

Table 1: Calculated Properties of N,N'-Diisopropylcarbodiimide

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₇H₁₄N₂ | wikipedia.org |

| Molar Mass | 126.203 g·mol⁻¹ | wikipedia.org |

| Density | 0.806 g/mL | wikipedia.org |

| Boiling Point | 145 to 148 °C | wikipedia.org |

Mechanistic Elucidation and Pathway Predictions via Computational Chemistry

Computational chemistry plays a crucial role in elucidating the complex reaction mechanisms involving DIC. By mapping the potential energy surface of a reaction, chemists can identify the most likely reaction pathways, transition states, and intermediates.

In peptide synthesis, DIC is known to react with a carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate then reacts with an amine to form the desired amide bond and the N,N'-diisopropylurea byproduct. Computational studies can model this entire process, providing detailed energetic and structural information for each step. These studies can also help to understand and predict the formation of side products, such as N-acylurea.

The use of computational models to predict reaction outcomes is a growing field. arxiv.org For example, models trained on datasets of known reactions can predict the products of new reactions with a certain accuracy. arxiv.org These predictive models can be particularly useful in cases where multiple reaction pathways are possible.

Predictive Modeling for Reaction Optimization and Design

Predictive modeling, often employing machine learning and artificial intelligence, is becoming an indispensable tool for optimizing reaction conditions and designing new synthetic routes. ambujtewari.comchemrxiv.org By analyzing large datasets of chemical reactions, these models can identify the optimal solvent, temperature, and catalyst for a given transformation involving DIC.

For example, a model could be trained on a dataset of peptide coupling reactions using DIC to predict the yield of a new reaction under various conditions. This can significantly reduce the number of experiments needed to find the optimal reaction setup. ambujtewari.com Furthermore, predictive models can be used in the design of new catalysts or reagents with improved reactivity or selectivity. The development of closed-loop workflows that integrate automated experimentation with high-accuracy deep learning is accelerating the discovery and optimization of chemical reactions. chemrxiv.org

Future Research Directions and Innovations

Development of Environmentally Benign Synthetic Routes and Catalysts

The development of sustainable chemical processes is a primary focus of modern chemistry. For formamidines, including N,N'-Diisopropylformimidamide acetate (B1210297), future research is geared towards creating synthetic routes that align with the principles of green chemistry. This involves the use of non-toxic starting materials, reduction of waste, and the use of catalysts that are both efficient and environmentally friendly.

Current research in the broader field of amidine synthesis is exploring catalyst-free methods and the use of greener solvents. For instance, studies have shown the potential for synthesizing related compounds in aqueous media, which significantly reduces the environmental impact compared to traditional organic solvents. The exploration of biocatalysis, utilizing enzymes to mediate the formation of the formamidine structure, represents another frontier for creating truly sustainable synthetic pathways.

Future investigations specific to N,N'-Diisopropylformimidamide acetate would likely focus on adapting these green principles. Research could explore its synthesis from bio-based precursors or the use of solid-supported catalysts that can be easily recovered and reused, minimizing waste.

Table 1: Comparison of Potential Synthetic Routes for Formamidines

| Synthetic Route | Catalyst | Solvent System | Environmental Impact | Potential for this compound |

|---|---|---|---|---|

| Traditional Synthesis | Metal Halides | Chlorinated Solvents | High | Established but environmentally unfavorable. |

| Catalytic Amidation | Transition Metals | Toluene, THF | Moderate | Potential for improved efficiency and reduced waste. |

| Green Catalytic Route | Solid-supported Acid/Base | Water, Bio-solvents | Low | A key area for future research and development. |

Expansion of Reactive Scope and Enhanced Selectivity

A significant area of future research for this compound lies in expanding its utility in a wider range of chemical transformations and improving the selectivity of these reactions. As a base and a potential ligand, it could be employed in various catalytic cycles.

Investigations into its application in cross-coupling reactions, C-H activation, and asymmetric synthesis are promising avenues. The steric bulk of the isopropyl groups could play a crucial role in influencing the stereoselectivity of certain reactions, a property that could be exploited in the synthesis of chiral molecules. Furthermore, the acetate counter-ion may also modulate the reactivity and selectivity of catalytic systems involving the formamidine.

Detailed studies would be required to understand how this compound interacts with different metal catalysts and substrates to achieve high yields and selectivities.

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of chemical synthesis with continuous flow and automated platforms offers numerous advantages, including improved reaction control, enhanced safety, and higher throughput. nih.govamidetech.com Future research will undoubtedly focus on adapting the use of this compound to these modern technologies.

In a flow chemistry setup, reagents are continuously pumped through a reactor, allowing for precise control over reaction parameters such as temperature, pressure, and reaction time. This can lead to higher yields and purities compared to traditional batch synthesis. The development of a robust flow-based synthesis utilizing this compound as a catalyst or reagent would be a significant advancement.

Automated synthesis platforms can be used to rapidly screen a wide range of reaction conditions to identify the optimal parameters for a given transformation. Incorporating this compound into such platforms would accelerate the discovery of new applications and the optimization of existing ones.

Table 2: Potential Advantages of Flow Chemistry for Reactions Involving this compound

| Parameter | Batch Synthesis | Flow Chemistry |

|---|---|---|

| Heat Transfer | Often inefficient, leading to hotspots. | Highly efficient, allowing for precise temperature control. |

| Mass Transfer | Limited by stirring speed. | Enhanced due to small reactor dimensions. |

| Safety | Handling of large quantities of reagents can be hazardous. | Small reaction volumes minimize risks. |

| Scalability | Can be challenging and require re-optimization. | More straightforward by running the system for longer. |

| Reproducibility | Can be variable between batches. | Generally high due to precise control of parameters. |

Advanced Mechanistic Insights through In Situ Spectroscopic Techniques

A deep understanding of reaction mechanisms is crucial for the rational design of more efficient and selective catalysts and processes. Future research will leverage advanced in situ spectroscopic techniques to probe the role of this compound in chemical reactions in real-time.

Techniques such as in situ Fourier-transform infrared (FTIR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and Raman spectroscopy can provide valuable information about the formation and consumption of intermediates, the structure of the active catalytic species, and the kinetics of the reaction. researchgate.netnih.gov This data can be used to construct detailed mechanistic models, which can then be used to predict the outcome of reactions under different conditions and to design improved catalytic systems.

For example, in situ NMR could be used to observe the coordination of the formamidine to a metal center or the protonation state of the acetate ion during a catalytic cycle.

Derivatization Strategies for Tailored Reagent Properties

The properties of this compound can be fine-tuned through derivatization to create reagents with tailored reactivity, selectivity, and physical properties. Future research will focus on the synthesis of a library of related formamidine compounds with different substituents on the nitrogen atoms and a variety of counter-ions.

By systematically varying the steric and electronic properties of the formamidine, it may be possible to develop catalysts that are highly selective for specific substrates or that can operate under milder reaction conditions. For example, the introduction of chiral substituents could lead to the development of new asymmetric catalysts.

Furthermore, modifying the physical properties of the reagent, such as its solubility, could facilitate its use in different solvent systems or simplify its separation from the reaction mixture at the end of the process.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

Q & A

Q. What are the optimal synthetic routes for N,N'-Diisopropylformimidamide acetate under transition metal-free conditions?

The compound can be synthesized via a one-pot method using sulfonyl chlorides and amines. Key steps include controlling reaction temperature (e.g., room temperature to 60°C) and solvent selection (e.g., dichloromethane or acetonitrile). Characterization via and NMR confirms structural integrity, with peaks corresponding to diisopropyl groups (δ 1.25–1.35 ppm) and imidamide backbone (δ 156.4 ppm) . Yield optimization (e.g., 66% in cited protocols) requires stoichiometric balancing and inert atmosphere maintenance.

Q. How can researchers validate the purity of this compound?

Purity assessment should follow pharmacopeial standards, such as gas chromatography (GC) with flame ionization detection (≥99% purity threshold) and determination of distilling range (164.5–167.5°C for analogous acetamides) . Impurity profiling via HPLC-MS is recommended to detect byproducts like unreacted amines or sulfonyl intermediates.

Q. What safety protocols are critical for handling this compound in the lab?

Use fume hoods, nitrile gloves, and chemical-resistant goggles. Storage at –20°C in airtight containers prevents hygroscopic degradation. Dispose of waste via neutralization (e.g., with dilute acetic acid) and incineration. Always refer to SDS guidelines for related amidine/acetamide compounds, which emphasize handling by trained personnel in authorized facilities .

Advanced Research Questions

Q. How does this compound function as an intermediate in synthesizing sulfonyl amidines?

The compound reacts with sulfonyl chlorides to form N-sulfonyl amidines via nucleophilic substitution. Reaction kinetics depend on solvent polarity (e.g., higher yields in aprotic solvents) and catalyst-free conditions. Mechanistic studies suggest a two-step process: (1) imidamide activation by sulfonyl chloride, (2) elimination of HCl to stabilize the product. NMR tracking of intermediate species (e.g., δ 4.54 ppm for heptet protons) is critical for pathway validation .

Q. How should researchers address contradictory spectral data (e.g., NMR shifts) reported for this compound?

Discrepancies may arise from solvent effects (CDCl vs. DMSO-d) or concentration variations. Cross-validate data using complementary techniques:

Q. What strategies improve the stability of this compound during long-term storage?

Lyophilization under vacuum enhances shelf life by removing residual solvents. Store in amber vials with desiccants (e.g., silica gel) at –20°C. Periodic stability testing via TLC or GC detects hydrolysis products (e.g., acetic acid or imidamide degradation). For aqueous formulations, consider buffering agents (pH 6–7) to prevent acetate group cleavage .

Q. How can solvent selection impact the catalytic efficiency of reactions involving this compound?

Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility but may compete in nucleophilic reactions. In reductive amination, zinc acetate dihydrate (1–5 mol%) in DMF improves yield by stabilizing transition states. Solvent-free conditions under microwave irradiation reduce side reactions but require precise temperature control (70–90°C) .

Methodological Considerations

Q. What analytical techniques are essential for characterizing reaction intermediates derived from This compound?

- -DOSY NMR : Distinguishes monomeric vs. aggregated species.

- Reaction monitoring via in situ FTIR : Tracks carbonyl group transformations.

- Isothermal titration calorimetry (ITC) : Quantifies binding affinity in supramolecular applications.

Q. How do researchers reconcile conflicting bioactivity data in studies using this compound derivatives?

Conduct dose-response assays across multiple cell lines (e.g., HEK293 vs. HeLa) to assess cell-type specificity. Validate target engagement using CRISPR knockouts or competitive binding assays. Statistical rigor (e.g., n ≥ 6 replicates) and adherence to RCR (Responsible Conduct of Research) ethics minimize bias .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.